![molecular formula C27H25FN2O2S2 B2726849 3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 670268-40-3](/img/structure/B2726849.png)

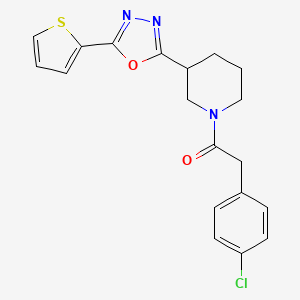

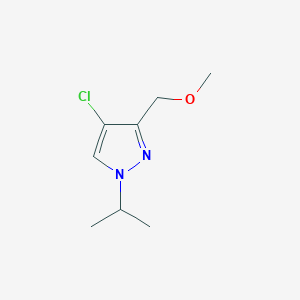

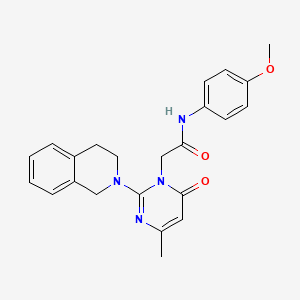

3-allyl-2-((2-(4-(tert-butyl)phenyl)-2-oxoethyl)thio)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

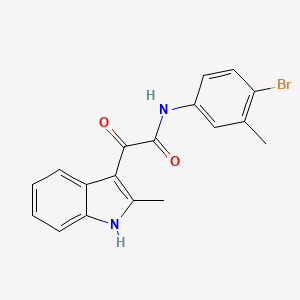

This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative. It contains several functional groups including an allyl group, a tert-butyl group, a thioether group, and a fluorophenyl group. These functional groups could potentially influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be largely determined by the thieno[2,3-d]pyrimidin-4(3H)-one core. The presence of the allyl, tert-butyl, thioether, and fluorophenyl groups would likely influence the overall shape and electronic distribution of the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups it contains. For example, the allyl group could potentially undergo reactions with electrophiles, and the thioether group could potentially be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the fluorophenyl group could potentially increase its lipophilicity .Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

- Catalytic Synthesis Approaches: A study reports a green approach to synthesizing thieno[2,3-d]pyrimidin-4(3H)-ones, emphasizing step economy, reduced catalyst loading, and easy purification, showcasing the compound's relevance in pharmacologically important syntheses (Shi et al., 2018).

- Alkylation Studies: Research on the alkylation of 2-oxo(thioxo)-thieno[2,3-d]pyrimidine-4-ones has provided insights into the regioselectivity of alkylation, contributing to the development of biologically active pyrimidines (Fizer et al., 2019).

Potential Biological Activities

- Antimicrobial and Anti-inflammatory Properties: A synthesis of thieno[2,3-d]pyrimidine derivatives revealed that some compounds possess significant inhibition activities against Rhizoctonia solani and Botrytis cinerea, indicating their potential as fungicidal agents (Ren et al., 2007).

- Antitumor Activity: Another study focused on the synthesis of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating potent anticancer activity against various human cancer cell lines, suggesting their utility in cancer treatment (Hafez & El-Gazzar, 2017).

Advanced Materials and Interaction Studies

- Material Interaction Research: The interaction between 2-tert butyl amine-thieno[2,3-d]pyrimidin-4(3H)-ones and Bovine Serum Albumin was explored, showing the compound's potential for binding to proteins and influencing their conformation, which is critical for designing drug delivery systems and understanding drug-protein interactions (Sun Shaofa, 2010).

Orientations Futures

Propriétés

IUPAC Name |

2-[2-(4-tert-butylphenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN2O2S2/c1-5-14-30-25(32)23-21(17-8-12-20(28)13-9-17)15-33-24(23)29-26(30)34-16-22(31)18-6-10-19(11-7-18)27(2,3)4/h5-13,15H,1,14,16H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAATUVPRISIEIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(C=C4)F)C(=O)N2CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-Chlorophenyl)-6-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)

![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)

![2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B2726788.png)